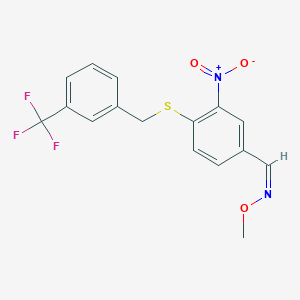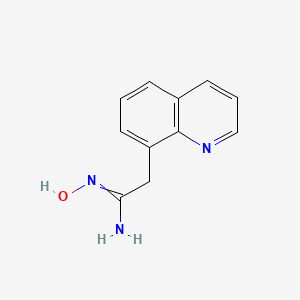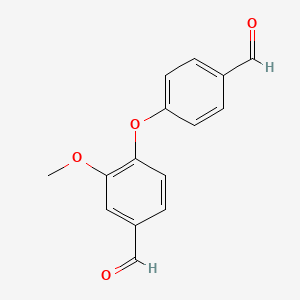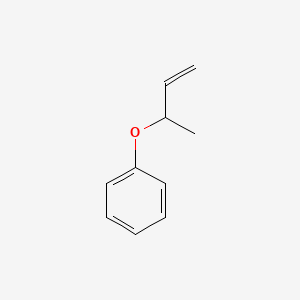![molecular formula C27H30N6O4S2 B14113784 (3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine CAS No. 1352232-89-3](/img/structure/B14113784.png)
(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 4-[4-[1-[[S®]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1-[(4-methylphenyl)sulfonyl]- is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-[4-[1-[[S®]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1-[(4-methylphenyl)sulfonyl]- involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the sulfonimidoyl, cyclopropyl, morpholinyl, pyrimidinyl, and sulfonyl groups. Each step involves precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-[4-[1-[[S®]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 4-[4-[1-[[S®]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Belzutifan: A compound with therapeutic applications, sharing some structural similarities.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-[4-[1-[[S®]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1-[(4-methylphenyl)sulfonyl]- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
1352232-89-3 |
|---|---|
Fórmula molecular |
C27H30N6O4S2 |
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |
InChI |
InChI=1S/C27H30N6O4S2/c1-18-4-6-20(7-5-18)39(35,36)33-13-9-22-21(8-12-29-26(22)33)25-30-23(27(10-11-27)38(3,28)34)16-24(31-25)32-14-15-37-17-19(32)2/h4-9,12-13,16,19,28H,10-11,14-15,17H2,1-3H3/t19-,38-/m1/s1 |
Clave InChI |
IAPOQJNQOHTGDQ-KMHLYIPBSA-N |
SMILES isomérico |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CN(C5=NC=C4)S(=O)(=O)C6=CC=C(C=C6)C |
SMILES canónico |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CN(C5=NC=C4)S(=O)(=O)C6=CC=C(C=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B14113724.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)

![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)

